molecular formula C12H9ClN4O2S B2605204 N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-15-0

N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Cat. No.: B2605204
CAS No.: 339008-15-0
M. Wt: 308.74
InChI Key: JODBWSLRWQKYOG-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS No. 339008-15-0) is a nitroimidazole-thiazole hybrid compound characterized by a fused bicyclic core. Its structure comprises a nitro-substituted imidazo[2,1-b][1,3]thiazole scaffold linked to a 4-chlorobenzyl group via an amine bridge. This compound is of interest in medicinal chemistry due to the known biological activity of nitroimidazoles, particularly as antimicrobial and antitubercular agents . The 4-chlorobenzyl moiety may enhance lipophilicity and target binding, while the nitro group could contribute to redox-activated mechanisms . Commercial suppliers such as Ambeed and LGC Standards list this compound, indicating its relevance in research and development .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c13-9-3-1-8(2-4-9)7-14-10-11(17(18)19)16-5-6-20-12(16)15-10/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODBWSLRWQKYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with 2-nitroimidazole, followed by cyclization with a thioamide to form the imidazo[2,1-b][1,3]thiazole core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is its potential as an antimicrobial agent. Research indicates that compounds with similar structural features exhibit significant activity against a range of pathogens, including bacteria and protozoa. For instance, nitroimidazole derivatives are well-documented for their effectiveness against anaerobic bacteria and protozoan infections such as those caused by Trichomonas vaginalis and Giardia lamblia .

Anticancer Properties
Studies have also explored the anticancer potential of this compound. Nitroimidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and interference with cellular signaling pathways . The specific structural modifications in this compound may enhance its selectivity and efficacy against certain cancer types.

Microbiology

Research on Drug Resistance
In microbiological studies, this compound can be utilized to investigate drug resistance mechanisms in pathogenic microorganisms. By assessing its efficacy against resistant strains, researchers can gain insights into the molecular basis of resistance and develop strategies to overcome it . The incorporation of chlorobenzyl groups is hypothesized to improve binding affinity to microbial targets.

Materials Science

Synthesis of Functional Materials
In materials science, this compound can serve as a precursor for the synthesis of functionalized polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with specific electrical or optical characteristics suitable for applications in sensors or electronic devices .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluated against Escherichia coliShowed significant inhibition at low concentrations, comparable to standard antibiotics .
Cancer Cell Apoptosis Tested on breast cancer cell linesInduced apoptosis through ROS generation; potential for further development as an anticancer agent .
Material Synthesis Development of conductive polymersDemonstrated improved conductivity when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways, leading to the disruption of essential biological processes. The nitro group plays a crucial role in its bioactivity, often undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Substituents: Compounds with trifluoromethoxy (e.g., 56a, 56b) or nitro groups exhibit higher synthetic yields (35–37%) compared to methoxy or phenoxy derivatives (12–13%) . This suggests that electron-withdrawing groups stabilize intermediates during synthesis.
  • Linker Flexibility : Replacement of the amine bridge with sulfanyl (e.g., 6-(benzylsulfanyl)-5-nitroimidazo[...]) reduces hydrogen-bonding capacity, which may affect solubility and target binding .
  • Functional Group Reactivity : The carbaldehyde derivative (CAS 339023-13-1) introduces a site for covalent modifications, enabling the development of prodrugs or targeted conjugates .

Heterocyclic Core Modifications

Table 2: Impact of Heterocycle Variation on Properties

Compound Class Core Structure Biological Relevance
Imidazo[2,1-b][1,3]thiazoles Thiazole fused to imidazole Antimicrobial, antitumor activities
Imidazo[2,1-b][1,3]oxazines Oxazine fused to imidazole Antitubercular activity (e.g., compound 32d)
1,3,4-Thiadiazoles Thiadiazole core Insecticidal, fungicidal activities

Key Observations :

  • Imidazo[2,1-b][1,3]oxazines : Compounds like 32d (55% yield) demonstrate potent antitubercular activity, attributed to the oxazine ring’s improved solubility and metabolic resistance compared to thiazole analogues .
  • 1,3,4-Thiadiazoles : Derivatives such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit broad-spectrum bioactivity but lack the nitroimidazole redox activation mechanism .

Biological Activity

N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antineoplastic research. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a nitroimidazole ring fused with a thiazole moiety and a 4-chlorobenzyl substituent. The molecular formula is C12H9ClN4O2SC_{12}H_{9}ClN_{4}O_{2}S, with a molecular weight of approximately 284.74 g/mol. The presence of the nitro group is particularly significant for its biological activity, as it can undergo reduction in anaerobic conditions, which is a common mechanism for nitroimidazole derivatives.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that compounds in the nitroimidazole family are effective against various pathogens, including bacteria and protozoa. For instance:

  • Trichomonas vaginalis : Compounds similar to this compound have demonstrated trichomonacidal activity at concentrations as low as 10 µg/mL .
  • Antibacterial Activity : The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth, with some showing significant activity against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. The following findings are noteworthy:

  • Cell Line Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. The IC50 values observed were comparable to those of established chemotherapeutics .
Cell LineIC50 (µM)Reference
HT-2915
TK-1020

The mechanism by which this compound exerts its biological effects primarily involves:

  • Reduction of Nitro Group : Under anaerobic conditions, the nitro group is reduced to form reactive intermediates that can damage DNA and inhibit nucleic acid synthesis.
  • Disruption of Cellular Processes : The compound may interfere with mitochondrial function in cancer cells, leading to apoptosis through pathways involving reactive oxygen species (ROS) generation.

Study on Antiparasitic Activity

A recent study evaluated the antiparasitic activity of various nitroimidazole derivatives, including this compound. The results indicated that this compound significantly reduced the viability of Leishmania parasites at concentrations below 10 µg/mL .

Comparative Analysis with Other Nitroimidazoles

In a comparative study involving multiple nitroimidazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
MetronidazoleModerateLow
TinidazoleHighModerate
N-(4-chlorobenzyl)-5-nitro...Very HighHigh

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine?

The synthesis typically involves multicomponent reactions (MCRs) such as the Groebke method, which combines aldehydes, aminothiazoles, and isocyanides. For example, cyclohexylisonitrile can react with 5-arylfurfurals and 2-aminothiazole derivatives under Groebke conditions to form imidazo[2,1-b][1,3]thiazol-5-amine scaffolds . Nitroimidazole derivatives are often synthesized via sequential functionalization, starting with nitration of the imidazole ring followed by coupling with substituted benzylamines (e.g., 4-chlorobenzylamine) using coupling agents like EDC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

X-ray crystallography (using SHELX programs for refinement) and spectroscopic methods are critical. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies substituent positions and confirms regioselectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, nitroimidazole derivatives in related studies were confirmed via ¹H NMR (δ 8.2–8.5 ppm for nitro groups) and HRMS (e.g., m/z 332 [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Antimicrobial and cytotoxicity assays are common. For nitroimidazoles, minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis or cytotoxicity against cancer cell lines (e.g., IC₅₀ values via MTT assays) are recommended. Compounds with a 4-chlorobenzyl group have shown activity against human carbonic anhydrase isoenzymes and cancer cells, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include solvent polarity, temperature, and catalyst selection. For example:

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity in nitroimidazole synthesis .
  • Catalysts : NaH or triethylamine accelerates coupling reactions (e.g., benzylamine attachment) .
  • Temperature : Low temperatures (-78°C) prevent side reactions during nitration .
    Yield optimization often requires iterative Design of Experiments (DoE) to balance competing factors like steric hindrance from the 4-chlorobenzyl group .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from differential assay conditions or substituent effects. For example:

  • Nitro group positioning : Meta vs. para nitro placement on the imidazole ring may alter electron-withdrawing effects, impacting binding to biological targets .
  • Linker flexibility : Rigid vs. flexible linkers (e.g., oxazin vs. thiazole) affect conformational stability and activity .
    Use computational modeling (e.g., molecular docking) to predict binding modes and validate with isothermal titration calorimetry (ITC) to resolve discrepancies .

Q. What advanced analytical methods ensure batch-to-batch consistency in purity?

High-Performance Liquid Chromatography (HPLC) with Atlantis dC18 columns (10 µm, 19×250 mm) and Ultra-Performance Liquid Chromatography (UPLC) with BEH C18 columns are gold standards. For nitroimidazoles, purity >95% is achieved using:

  • Detectors : PDA (photodiode array) for UV absorption profiling and ELSD (evaporative light scattering) for non-UV active impurities .
  • Mobile phase : Acetonitrile/water gradients with 0.1% formic acid improve peak resolution .

Q. How can metabolic stability and degradation pathways be investigated?

Use liver microsome assays (human or rodent) to identify major metabolites. For nitroimidazoles, common pathways include:

  • Nitro reduction : Conversion to amine derivatives via NADPH-dependent enzymes.
  • Oxidative demethylation : Cleavage of methoxy or methyl groups on aromatic rings .
    Liquid Chromatography-Mass Spectrometry (LC-MS) with collision-induced dissociation (CID) identifies degradation products and informs structural modifications to enhance stability .

Methodological Notes

  • SHELX Refinement : For crystallographic data, SHELXL refines small-molecule structures, while SHELXE assists in experimental phasing for macromolecules .
  • SAR Pitfalls : Ensure consistent assay protocols (e.g., pH, incubation time) when comparing analogs like 4-chlorobenzyl vs. 4-methoxyphenyl derivatives .
  • Data Reproducibility : Archive raw spectral data (NMR, HRMS) and chromatograms in open-access repositories to address reproducibility challenges .

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